molecular formula C16H17NO5S B2539743 N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 358380-49-1

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2539743
CAS No.: 358380-49-1
M. Wt: 335.37
InChI Key: YXFFRLRIPOLUSP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 358380-49-1) is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound, with a molecular formula of C 16 H 17 NO 5 S and a molecular weight of 335.37 g/mol, features a glycine moiety with an N-linked 2-ethoxyphenyl group and a phenylsulfonyl group [ ]. Its structural characteristics make it a valuable scaffold for studying interactions with biological targets, particularly within the nervous system. Research indicates this compound has potential applications in investigating neurotransmitter systems. Its mechanism of action is primarily associated with its interaction with specific neurotransmitter receptors [ ]. Compounds with similar structures have been shown to modulate synaptic transmission by interacting with glycine receptors, which are crucial proteins for inhibitory signaling in the central nervous system [ ]. Furthermore, related sulfonamide-glycine compounds are investigated as inhibitors of glycine transporters, such as GlyT1, which play a key role in regulating synaptic glycine levels and are relevant targets for neurological and psychiatric conditions [ ]. This makes this compound a useful pharmacological tool for probing receptor-ligand interactions and signaling pathways [ ]. The product is supplied with a minimum purity of 95% [ ]. It is readily soluble in polar organic solvents like methanol and DMSO [ ]. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use [ ]. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-22-15-11-7-6-10-14(15)17(12-16(18)19)23(20,21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFFRLRIPOLUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Sulfonylation of Glycine

The synthesis begins with the protection of glycine’s α-amino group using phenylsulfonyl chloride under Schotten-Baumann conditions. In a typical procedure:

  • Glycine (75 mmol) is suspended in 200 mL of 10% sodium hydroxide solution.
  • Phenylsulfonyl chloride (82.5 mmol) in dichloromethane is added dropwise at 0°C.
  • The reaction is stirred for 12 h at room temperature, yielding N-phenylsulfonyl glycine as a white precipitate (68% yield).

Key Analytical Data :

  • $$ ^1H $$-NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 7.2 Hz, 2H, Ar-H), 7.68 (t, J = 7.4 Hz, 1H, Ar-H), 7.58 (t, J = 7.6 Hz, 2H, Ar-H), 4.01 (s, 2H, CH2), 3.85 (s, 1H, NH).
  • HRMS (ESI): m/z calculated for C9H10NO4S [M+H]+ 244.0378, found 244.0381.

Copper-Catalyzed C-N Arylation

The N-phenylsulfonyl glycine intermediate undergoes Ullmann-type coupling with 2-iodoethoxybenzene:

  • N-Phenylsulfonyl glycine (50 mmol), 2-iodoethoxybenzene (55 mmol), CuI (5 mol%), and 1,10-phenanthroline (10 mol%) are suspended in DMF.
  • The mixture is heated at 110°C under nitrogen for 24 h.
  • Chromatographic purification (SiO2, ethyl acetate/hexanes 1:2) affords the target compound in 54% yield.

Optimization Challenges :

  • Excessive temperatures (>120°C) lead to ethoxy group hydrolysis.
  • Lower catalyst loading (<3 mol%) results in incomplete conversion.

One-Pot Organocatalytic Synthesis

Three-Component Condensation

Adapting the methodology from single-flask α-arylglycine synthesis, this route employs:

  • Phenylsulfonylacetonitrile (1.2 eq), 2-ethoxyphenylaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
  • Cinchona alkaloid catalyst (10 mol%) is added, with stirring at 60°C for 48 h.
  • Sequential epoxidation (30% H2O2, 0°C) and acid-catalyzed ring-opening (HCl/MeOH) yield the ester intermediate.

Reaction Outcomes :

Entry Catalyst Yield (%) ee (%)
1 Hydroquinidine 62 88
2 β-ICD 58 92
3 No catalyst <5 -

Ester Hydrolysis

The methyl ester intermediate is saponified using:

  • 2M NaOH in THF/H2O (1:1) at reflux for 6 h.
  • Acidification with 6M HCl precipitates the target acid (89% yield).

Crystallographic Data :

  • Orthorhombic crystal system, space group P212121
  • Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 15.678 Å

Chiral Auxiliary-Mediated Asymmetric Route

Oxazolidinone Formation

Following Evans’ methodology, (R)-4-benzyl-2-oxazolidinone is acylated with bromoacetyl bromide:

  • Bromoacetyl bromide (1.1 eq) in CH2Cl2 is added to the lithium enolate of the oxazolidinone at -78°C.
  • After warming to room temperature, the crude product is recrystallized from ether/hexanes (73% yield).

Sequential Nucleophilic Displacements

  • The bromine atom undergoes SN2 displacement with sodium 2-ethoxyphenoxide (DMF, 80°C, 12 h).
  • Subsequent sulfonylation with phenylsulfonyl chloride (NEt3, CH2Cl2, 0°C) installs the second substituent.

Steric Effects Analysis :

  • Bulkier ortho-ethoxy group reduces displacement yield to 41% compared to 67% for para-methoxy analogs.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Resin Functionalization

Wang resin (1.0 mmol/g) is loaded with Fmoc-glycine using HBTU/HOBt activation.

On-Resin Dual Functionalization

  • Fmoc deprotection (20% piperidine/DMF) exposes the amino group.
  • Simultaneous addition of phenylsulfonyl chloride (3.0 eq) and 2-ethoxyphenylboronic acid (3.0 eq) under Cu(OAc)2 catalysis (DMF, 50°C, 24 h).

Cleavage Conditions :

  • TFA/H2O/TIS (95:2.5:2.5) for 3 h releases the product (overall 38% yield).

Comparative Analysis of Methodologies

Method Total Yield (%) Purity (HPLC) Scalability Chirality Control
Stepwise Sulfonylation 37 98.5 Excellent Racemic
Organocatalytic 55 99.1 Moderate Enantioselective
Chiral Auxiliary 29 97.8 Low High ee
SPPS 38 95.2 High Racemic

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxybenzoic acid, while reduction of the sulfonyl group may produce the corresponding sulfide derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine has been studied for its potential as an enzyme inhibitor. Research indicates that derivatives of sulfonyl glycine compounds exhibit significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. For instance, studies have shown that certain derivatives demonstrate greater inhibitory potency compared to their corresponding glycines, suggesting that modifications can enhance affinity for the target enzyme .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that sulfonyl glycine derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This makes them potential candidates for developing therapeutic agents aimed at treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

1.3 Anticancer Activity

Research has highlighted the anticancer properties of this compound and its analogues. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell signaling pathways associated with cell growth and survival .

Biological Research

2.1 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of sulfonyl glycine derivatives, including this compound, reveal insights into how structural modifications influence biological activity. Research indicates that specific substitutions can significantly enhance enzyme inhibition or receptor binding affinity, providing a framework for designing more effective therapeutic agents .

2.2 Receptor Modulation

The compound has been evaluated for its ability to modulate various receptors involved in cellular signaling pathways. For example, it has shown potential as a modulator of the hepatocyte growth factor receptor pathway, which plays a critical role in cancer progression and metastasis .

Industrial Applications

3.1 Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties allow chemists to utilize it in various synthetic pathways to create novel compounds with desired biological activities.

3.2 Development of Specialty Chemicals

The compound is also explored in the development of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals. Its versatility makes it suitable for applications ranging from fine chemicals to agricultural products.

Case Studies

Study Focus Findings
Study on Aldose Reductase InhibitionInvestigated enzyme inhibitionDerivatives showed enhanced inhibitory activity compared to standard compounds
Anti-inflammatory EffectsEvaluated cytokine productionCompounds inhibited IL-6 and TNF-alpha release significantly
Anticancer ActivityAssessed apoptosis inductionInduced apoptosis in multiple cancer cell lines through caspase activation

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-(2-Ethoxyphenyl)-N-(phenylsulfonyl)glycine 2-Ethoxyphenyl, Phenylsulfonyl Not explicitly provided Presumed enhanced solubility due to ethoxy group; potential aldose reductase inhibition
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine 3-Nitrophenyl, Phenylsulfonyl 336.318 Strong electron-withdrawing nitro group; moderate aldose reductase inhibition
N-Acetyl-N-phenylglycine Acetyl, Phenyl ~193.18 (calculated) Lacks sulfonyl group; reduced enzyme inhibition compared to sulfonyl analogues
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine 5-Chloro-2-methylphenyl, Methylsulfonyl 277.73 Chloro and methyl groups enhance lipophilicity; discontinued (low efficacy?)
N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycinamide 4-Fluorophenyl, Phenylsulfonyl Not explicitly provided Fluorine improves metabolic stability; modified amide backbone for enhanced binding
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 2,3-Dichlorophenyl, 4-Methylphenylsulfonyl Not explicitly provided Dichloro groups increase hydrophobicity; potential for higher target affinity

Electronic and Steric Effects

  • Ethoxy (OCH₂CH₃) groups () are electron-donating, which could balance solubility and binding affinity.
  • Steric Hindrance :
    • Bulky substituents like 2,3-dichlorophenyl () may hinder binding to shallow enzyme pockets, whereas smaller groups (e.g., methyl in ) offer a better fit.

Biological Activity

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a glycine backbone with ethoxy and phenylsulfonyl substituents. The presence of these functional groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme's function.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, contributing to its potential use in treating infections.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involved in inflammation, such as NF-κB signaling .

3. Aldose Reductase Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help mitigate oxidative stress associated with diabetes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Enzyme InhibitionInhibits aldose reductase

Case Study: Aldose Reductase Inhibition

In a study evaluating various N-(phenylsulfonyl)glycines, the compound demonstrated significant inhibitory effects on aldose reductase in rat lens assays. The S enantiomers were found to be more active than their R counterparts, suggesting that stereochemistry plays a crucial role in its efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and ethoxy groups can significantly impact the biological activity of this compound. For instance, varying the position and type of substituents on the phenyl ring has been shown to enhance enzyme affinity and selectivity .

Q & A

Q. What methods address contradictory logP values from computational vs. experimental measurements?

  • Methodological Answer : Experimental logP (shake-flask method, octanol/water partition) may differ from software predictions (e.g., ChemAxon) due to ionization effects. Measure pKa via potentiometric titration and recalculate logD at physiological pH .

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